4,6-diethyl-N-methylpyrimidin-2-amine
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Overview
Description
4,6-Diethyl-N-methylpyrimidin-2-amine is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol . It is a pyrimidine derivative, which is a class of compounds known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 4,6-diethyl-N-methylpyrimidin-2-amine typically involves several steps. One common method starts with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
4,6-Diethyl-N-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
4,6-Diethyl-N-methylpyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,6-diethyl-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4,6-Diethyl-N-methylpyrimidin-2-amine can be compared with other pyrimidine derivatives such as:
2-amino-4,6-dimethoxypyrimidine: Known for its use in pesticide synthesis.
2-amino-4,6-dichloropyrimidine: Studied for its antiviral properties.
2-amino-4,6-dihydroxypyrimidine: Explored for its anti-inflammatory effects.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of pyrimidine derivatives.
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
4,6-diethyl-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C9H15N3/c1-4-7-6-8(5-2)12-9(10-3)11-7/h6H,4-5H2,1-3H3,(H,10,11,12) |
InChI Key |
OQGGYRVWXMCIAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)NC)CC |
Origin of Product |
United States |
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